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Compound of Interest

Compound Name: 1,5-Dimethylcyclopentene

Cat. No.: B093963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 1,5-Dimethylcyclopentene
and its structural isomers. The objective is to offer a comprehensive resource for the

identification and differentiation of these closely related compounds through mass

spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The

presented data is crucial for researchers in organic synthesis, analytical chemistry, and drug

development to ensure the purity and structural integrity of their compounds.

Spectral Data Comparison
The following tables summarize the available spectral data for 1,5-Dimethylcyclopentene and

its isomers.

Table 1: Mass Spectrometry Data
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass-to-
Charge Ratios
(m/z)

1,5-

Dimethylcyclopentene
C₇H₁₂ 96.17 96 (M+), 81, 67, 53

1,2-

Dimethylcyclopentene
C₇H₁₂ 96.17 96 (M+), 81, 68, 53

1,3-

Dimethylcyclopentane
C₇H₁₄ 98.19 98 (M+), 83, 69, 55

Methylcyclopentane C₆H₁₂ 84.16 84 (M+), 69, 56, 41

Table 2: Infrared (IR) Spectroscopy Data

Compound
Key Vibrational
Frequencies (cm⁻¹)

Functional Group
Assignment

1,5-Dimethylcyclopentene ~3050, ~1650, ~890
=C-H stretch, C=C stretch, =C-

H bend

1,2-Dimethylcyclopentene ~2950, ~1660 C-H stretch, C=C stretch

Methylcyclopentane ~2950, ~1460 C-H stretch, C-H bend

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound
Chemical Shift (δ,
ppm)

Multiplicity Assignment

1,2-

Dimethylcyclopentene
~1.6 singlet CH₃

~2.0 multiplet CH₂

~2.2 multiplet CH₂
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Note: Experimental ¹H and ¹³C NMR data for 1,5-Dimethylcyclopentene is not readily

available in public spectral databases. The data for 1,2-Dimethylcyclopentene is provided for

comparison.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890

GC with 5973 MS detector).

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection: 1 µL of the sample, either neat or diluted in a volatile solvent like dichloromethane,

is injected in split mode (e.g., 50:1 split ratio).

Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at

10°C/min to 200°C.

MS Parameters: Ionization is performed by electron impact (EI) at 70 eV. The mass analyzer

is scanned over a range of m/z 35-350.

2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer

Spectrum Two).

Sample Preparation: For volatile liquids like dimethylcyclopentenes, a thin film is prepared

between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate,

and the second plate is carefully placed on top to create a thin, uniform film.
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Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) by co-

adding a number of scans (e.g., 16 scans) at a resolution of 4 cm⁻¹. A background spectrum

of the clean salt plates is recorded and subtracted from the sample spectrum.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz).

Sample Preparation: Approximately 5-10 mg of the liquid sample is dissolved in about 0.6 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise (e.g., 8-16

scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with

single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is

required, and a larger number of scans (e.g., 128 or more) is typically necessary due to the

lower natural abundance of the ¹³C isotope.

Spectral Comparison Workflow
The following diagram illustrates the logical workflow for comparing the spectral data of 1,5-
Dimethylcyclopentene with its isomers to confirm its identity and purity.
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Workflow for Spectral Data Comparison of Dimethylcyclopentene Isomers
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Caption: Workflow for the spectroscopic comparison and identification of 1,5-
Dimethylcyclopentene.

To cite this document: BenchChem. [Comparative Spectroscopic Analysis of 1,5-
Dimethylcyclopentene and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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